molecular formula C19H18N2O B12577057 2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one CAS No. 477320-20-0

2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one

Cat. No.: B12577057
CAS No.: 477320-20-0
M. Wt: 290.4 g/mol
InChI Key: ILWPWSYQEQBXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one is a complex organic compound with a molecular formula of C21H20N2O. This compound is known for its unique structure, which includes a naphthalene ring fused with a dimethylamino aniline group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one typically involves the condensation of 4-(dimethylamino)aniline with naphthaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.

Scientific Research Applications

2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one include:

    4-{[4-(Dimethylamino)phenyl][4-(phenylamino)naphthalen-1-yl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride: Known for its use in dye production.

    2-[(4-Methoxyphenyl)amino]methylphenol: Used in the synthesis of various organic compounds.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Studied for its antiviral properties.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

CAS No.

477320-20-0

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]iminomethyl]naphthalen-1-ol

InChI

InChI=1S/C19H18N2O/c1-21(2)17-11-9-16(10-12-17)20-13-15-8-7-14-5-3-4-6-18(14)19(15)22/h3-13,22H,1-2H3

InChI Key

ILWPWSYQEQBXIT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.